molecular formula C16H21NO3S B3597149 8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B3597149
M. Wt: 307.4 g/mol
InChI Key: JCFLPGQWXFFPIG-UHFFFAOYSA-N
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Description

The compound “8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane” seems to be a complex organic molecule. It appears to contain a benzothiophene moiety, which is a heterocyclic compound containing a thiophene ring fused to a benzene ring .


Molecular Structure Analysis

The molecular structure of your compound seems to be complex. It likely contains a benzothiophene moiety, which is a 5-membered ring consisting of four carbon atoms and one sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact molecular structure. For a related compound “(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride”, the molecular weight is 203.74 .

Future Directions

The future directions for research on your compound would depend on its properties and potential applications. Benzothiophene derivatives have been studied for various applications, including in the development of pharmaceuticals .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c18-15(13-11-21-14-4-2-1-3-12(13)14)17-7-5-16(6-8-17)19-9-10-20-16/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFLPGQWXFFPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 5
8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 6
Reactant of Route 6
8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

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